
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3, also known as (S)-MTSH-d3, is a deuterated compound that is widely used in scientific research. It is a chiral building block that has a variety of applications in organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (S)-MTSH-d3 is not well understood. However, it is believed to act as a chiral auxiliary in chemical reactions, facilitating the formation of chiral products. It may also have other biological effects, although these have not been extensively studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-MTSH-d3 are not well documented. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also easily soluble in a variety of organic solvents, making it a versatile compound for use in chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-MTSH-d3 in lab experiments is its chiral nature. This allows researchers to produce chiral products with high levels of enantioselectivity. In addition, (S)-MTSH-d3 is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to using (S)-MTSH-d3. For example, it is a relatively expensive compound, which may limit its use in some research applications. In addition, its mechanism of action is not well understood, which may make it difficult to optimize its use in chemical reactions.
Direcciones Futuras
There are many potential future directions for research involving (S)-MTSH-d3. One area of interest is the development of new synthetic methods that utilize (S)-MTSH-d3 as a chiral building block. Another area of interest is the study of the compound's biological effects, which may have applications in drug discovery and development. Finally, there is also potential for the development of new chiral catalysts and ligands based on (S)-MTSH-d3.
Métodos De Síntesis
(S)-MTSH-d3 can be synthesized using several methods. One of the most common methods involves the reaction of (S)-2-methylhexanol with toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylate is then reacted with deuterated sodium methoxide to produce (S)-MTSH-d3. The synthesis of (S)-MTSH-d3 is a multi-step process that requires careful attention to detail and the use of specialized equipment.
Aplicaciones Científicas De Investigación
(S)-MTSH-d3 is used in a variety of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other bioactive compounds. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. In addition, (S)-MTSH-d3 has been used in the synthesis of chiral surfactants and polymers.
Propiedades
Número CAS |
1329610-58-3 |
|---|---|
Nombre del producto |
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 |
Fórmula molecular |
C14H22O3S |
Peso molecular |
273.405 |
Nombre IUPAC |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
Clave InChI |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Sinónimos |
(2S)-2-(Methyl-d3)-1-hexanol 4-Methylbenzenesulfonate; (S)-2-(Methyl-d3)-1-hexyl Tosylate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
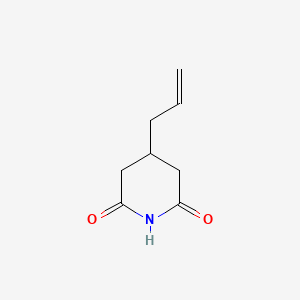
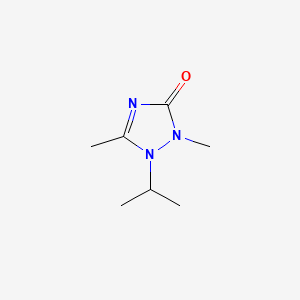
![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)
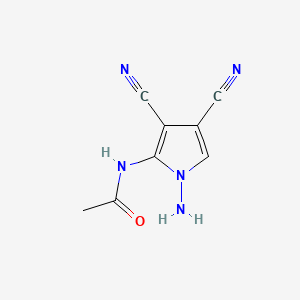
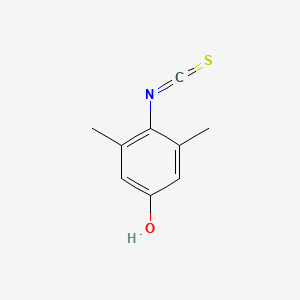
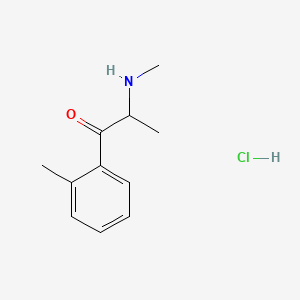
![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)